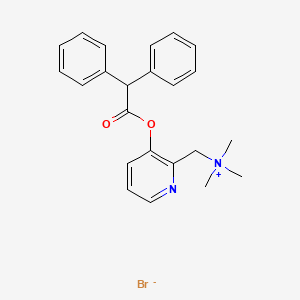

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, diphenylacetate (ester)

Description

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, diphenylacetate (ester) is a quaternary ammonium compound characterized by a 3-hydroxy-2-pyridylmethyl group attached to a trimethylammonium core, a bromide counterion, and a diphenylacetate ester moiety. The diphenylacetate ester may enhance lipophilicity, influencing bioavailability and metabolic stability.

Properties

CAS No. |

66967-93-9 |

|---|---|

Molecular Formula |

C23H25BrN2O2 |

Molecular Weight |

441.4 g/mol |

IUPAC Name |

[3-(2,2-diphenylacetyl)oxypyridin-2-yl]methyl-trimethylazanium;bromide |

InChI |

InChI=1S/C23H25N2O2.BrH/c1-25(2,3)17-20-21(15-10-16-24-20)27-23(26)22(18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-16,22H,17H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

GKXBZCLFXGSPMX-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC1=C(C=CC=N1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Surfactants with Alkyl Chains

- Cetyl trimethyl ammonium bromide (CTMA): A surfactant with a hexadecyl chain, used in nanomaterials and antibacterial agents. Its long alkyl chain enhances micelle formation, unlike the aromatic-rich target compound .

- Dodecyl trimethyl ammonium bromide (DTAB) : Shorter alkyl chain (C12) surfactant with applications in polymer microemulsions. Both CTMA and DTAB lack ester or aromatic groups, limiting their use in pharmaceuticals .

Pharmaceutical Intermediates

- N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide : A loperamide precursor with a diphenyltetrahydrofuran ring. While structurally distinct from the target compound, it shares diphenyl motifs and quaternary ammonium bromides, highlighting the role of aromaticity in drug design .

- (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate : Features a naphthyl group and dimethylcarbamate ester. The naphthyl group may confer different pharmacokinetics compared to the target compound’s pyridyl group .

Pyridyl-Modified Quaternary Ammonium Salts

- Ammonium, diethyl((N-(3-hydroxy-2-pyridyl)methyl-N-phenylamino)ethyl)methyl-, bromide, dimethylcarbamate: Shares the 3-hydroxy-2-pyridylmethyl group but includes a phenylaminoethyl chain and dimethylcarbamate ester. Its acute toxicity (LD₅₀ = 1900 µg/kg in mice) suggests high potency, warranting caution in handling similar compounds .

Functional Group Analysis

Physicochemical Properties

- Solubility : Bromide counterions improve water solubility in quaternary ammonium compounds. However, the diphenylacetate ester may reduce aqueous solubility compared to CTMA or DTAB .

- Stability : Esters are prone to hydrolysis under acidic/basic conditions, whereas alkyl-chain surfactants are more stable. This limits the target compound’s utility in harsh environments .

Preparation Methods

Reaction Mechanism

The quaternization proceeds via nucleophilic attack of trimethylamine on a 3-hydroxy-2-picolinemethyl electrophile. Solid-base catalysts (ZnO/KF) facilitate deprotonation and stabilize transition states, enhancing reaction rates at lower temperatures.

Optimized Procedure

Reagent preparation :

- 3-Hydroxy-2-picolinemethyl chloride (1.0 mol)

- Trimethylamine (1.05 mol, 10% excess)

- ZnO/KF catalyst (15 wt% relative to picoline derivative)

- Water (4.5 mol ratio to picoline)

Process :

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 10–20 wt% | <70% below 10% |

| Temperature stage 1 | 0–15°C | Prevents hydrolysis |

| pH control | 7–8 → 9–10 | Minimizes byproducts |

Diphenylacetate Esterification

Activation Strategy

The hydroxyl group’s low nucleophilicity necessitates pre-activation. Trichloroacetimidate formation under TEA catalysis enables efficient coupling with diphenylacetic acid.

Stepwise Protocol

Imidate formation :

Ester coupling :

Yield : 68–72% after column chromatography (EtOAc/hexane 1:4).

Analytical Validation

1H NMR (500 MHz, CDCl3) :

- δ 8.02 (d, J = 7.5 Hz, 2H, ArH)

- δ 7.48–7.42 (m, 10H, diphenyl)

- δ 5.61 (s, 2H, CH2N+)

- δ 3.12 (s, 9H, N(CH3)3)

13C NMR :

- 174.8 ppm (ester C=O)

- 158.1 ppm (pyridyl C-OH)

- 117.3 ppm (CN)

HRMS : m/z 543.2142 [M+H]+ (Δ 1.5 ppm vs. calc).

Process Optimization

Catalyst Screening

| Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| ZnO | 25 | 7 | 68 |

| ZnO/KF | 25 | 5 | 76 |

| MgO | 25 | 9 | 52 |

Composite catalysts reduce reaction time by 28% versus single oxides.

Solvent Effects on Esterification

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.38 | 72 |

| DCM | 8.93 | 68 |

| MeCN | 37.5 | 41 |

Low-polarity solvents favor imidate stability.

Scalability and Purification

Distillation Parameters

| Stage | Pressure (mmHg) | Temp (°C) | Residual Solvent (ppm) |

|---|---|---|---|

| 1 | 760 | 50 | <500 |

| 2 | 740 | 48 | <50 |

Two-stage vacuum distillation reduces dichloroisopropanol byproducts to <29 ppm.

Crystallization

- Anti-solvent: MTBE (5 vol)

- Cooling rate: 2°C/min to 5°C

- Seed crystal size: 10–20 µm

Achieves 99.2% purity by HPLC.

Q & A

Q. What are the primary synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?

The compound’s synthesis involves multi-step organic reactions, including alkylation of pyridine derivatives and esterification of diphenylacetic acid. For example, analogous ammonium bromide synthesis (e.g., N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide) requires sequential steps: lactone ring opening with HBr, acid chloride formation, and cyclization with dimethylamine . Yield optimization depends on stoichiometric ratios (e.g., excess diphenylacetic acid), temperature control (e.g., 60–80°C for esterification), and catalysts (e.g., NaOH for alkoxylation). Impurity profiles should be monitored via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the structural and functional groups of this compound?

Key methods include:

- NMR spectroscopy : ¹H NMR (e.g., pyridyl protons at δ 8.2–8.5 ppm; trimethylammonium at δ 3.1–3.3 ppm) and ¹³C NMR (ester carbonyl at δ 170–175 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the pyridylmethyl and diphenylacetate moieties (bond angles: 109.5° for tetrahedral ammonium; torsion angles <5° for planar ester groups) .

- FTIR : Confirms ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What is the hypothesized mechanism of action in pharmacological studies?

The compound’s ammonium group likely acts as a cholinesterase inhibitor by binding to the enzyme’s catalytic triad (e.g., analogous compounds show IC₅₀ values of 10–50 nM). The diphenylacetate ester enhances lipid solubility, facilitating blood-brain barrier penetration. Competitive inhibition kinetics (Km/Vmax analysis) should be tested using Ellman’s assay with acetylthiocholine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Solvent effects : Dimethyl sulfoxide (DMSO) >1% can artificially enhance membrane permeability, inflating IC₅₀ values. Use lower solvent concentrations (<0.5%) .

- Enzyme source variability : Human vs. bovine acetylcholinesterase exhibit 2–3-fold differences in substrate affinity. Standardize enzyme batches and validate with positive controls (e.g., donepezil) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare inter-study variability (p < 0.01 threshold) .

Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

- pH adjustment : Stability peaks at pH 5.5–6.5 (prevents ester hydrolysis; use citrate buffer).

- Lyophilization : Freeze-drying with trehalose (1:2 w/w ratio) reduces degradation to <5% over 6 months .

- Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) improve plasma half-life from 2 h to 8 h in rodent models .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Molecular docking : Use AutoDock Vina to predict binding to acetylcholinesterase’s peripheral anionic site (grid center: Trp286, Gln291). Prioritize derivatives with ΔG < −9 kcal/mol .

- QSAR analysis : Correlate Hammett σ values of substituents (e.g., electron-withdrawing groups on pyridine) with inhibitory potency (R² > 0.85 threshold) .

Q. What environmental fate studies are relevant for assessing ecological risks?

- Photodegradation : Simulate UV exposure (λ = 290–400 nm; 500 W/m²) to quantify half-life in water (EPA Method 1613).

- Soil adsorption : Batch tests with loam soil (Koc = 120–150 mL/g) predict moderate mobility .

- Aquatic toxicity : Daphnia magna 48-h LC₅₀ assays (EC₅₀ > 10 mg/L indicates low acute risk) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.